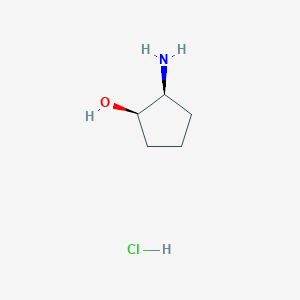

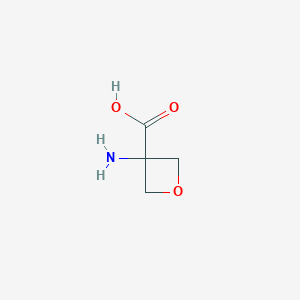

![molecular formula C7H5N5O B111821 7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 138904-35-5](/img/structure/B111821.png)

7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (7-Amino-PPC) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family of compounds. It is a white crystalline solid that has been used in scientific research since the early 2000s. 7-Amino-PPC has been studied for its properties in the areas of synthesis, mechanism of action, biochemical and physiological effects, and applications.

Aplicaciones Científicas De Investigación

Synthetic and Medicinal Aspects

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure of interest, has been a focus of drug discovery due to its broad range of medicinal properties. Synthetic strategies and biological properties, including anticancer, anti-infectious, and anti-inflammatory activities, have been extensively studied. The structure-activity relationship (SAR) studies highlight the potential of this scaffold in developing new drug-like candidates for various disease targets. Despite significant advances, there remains ample opportunity for medicinal chemists to further explore this privileged scaffold for potential drug candidates (Cherukupalli et al., 2017).

Regio-Orientation in Synthetic Chemistry

The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles, which form pyrazolo[1,5-a]pyrimidines, have been a subject of significant interest. This research focuses on the challenges associated with the regio-orientation of substituents on the pyrimidine ring, highlighting the importance of understanding the comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH in 3(5)-aminopyrazoles. Such understanding is crucial for advancing the synthetic chemistry of pyrazolo[1,5-a]pyrimidines (Mohamed & Mahmoud, 2019).

Biological Significance of Pyrazolo[3,4-d]pyrimidines

Another closely related scaffold, pyrazolo[3,4-d]pyrimidines, structurally similar to purines, has shown significant biological activities. These compounds have been investigated for their potential therapeutic significance in various disease conditions, including central nervous system disorders, cardiovascular diseases, cancer, and inflammation. The comprehensive review of their synthesis and medicinal aspects, including structure-activity relationships, marks an essential milestone in understanding their biophysical and biochemical properties (Chauhan & Kumar, 2013).

Catalytic Applications in Synthesis

The synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds, through the application of hybrid catalysts, underscores the importance of this core structure in medicinal and pharmaceutical industries. The review emphasizes the diverse synthetic pathways and the application of various catalysts for developing these scaffolds, highlighting their broad applicability and the challenges associated with their structural complexity (Parmar et al., 2023).

Propiedades

IUPAC Name |

7-amino-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O/c8-2-4-3-10-12-5(9)1-6(13)11-7(4)12/h1,3H,9H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFWUAFRRYBCJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)C#N)NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565953 |

Source

|

| Record name | 7-Amino-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

CAS RN |

138904-35-5 |

Source

|

| Record name | 7-Amino-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B111767.png)

![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)

![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)

![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)

![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)

![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)

![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)